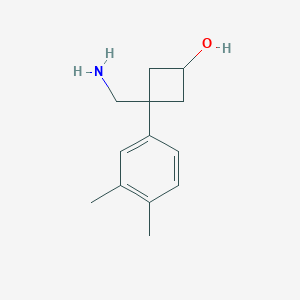
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a 3,4-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the 3,4-Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation reactions using 3,4-dimethylbenzene and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To optimize reaction conditions and yield.
Catalysts: Such as Lewis acids for Friedel-Crafts reactions.
Purification Techniques: Including distillation, crystallization, and chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving cyclobutane-containing compounds.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol exerts its effects can involve:
Molecular Targets: Such as enzymes or receptors that interact with the cyclobutane ring or the aminomethyl group.
Pathways: Involving signal transduction or metabolic processes that are influenced by the compound’s structure.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Lacks the dimethyl groups on the phenyl ring.
3-(Aminomethyl)-3-(4-methylphenyl)cyclobutan-1-ol: Has only one methyl group on the phenyl ring.
3-(Aminomethyl)-3-(3,4-dichlorophenyl)cyclobutan-1-ol: Contains chlorine atoms instead of methyl groups.
Uniqueness
3-(Aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol is unique due to the presence of both aminomethyl and 3,4-dimethylphenyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3-(3,4-dimethylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-9-3-4-11(5-10(9)2)13(8-14)6-12(15)7-13/h3-5,12,15H,6-8,14H2,1-2H3 |
InChI 键 |
FIJAGPVUAJAHSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2(CC(C2)O)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















